3-(3-Ethyl-1-methyl-1h-pyrazol-5-yl)propan-1-ol
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Overview
Description
3-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)propan-1-ol is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. The presence of the pyrazole ring in this compound makes it an interesting compound for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)propan-1-ol typically involves the reaction of 3-ethyl-1-methyl-1H-pyrazole with propanal in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
3-ethyl-1-methyl-1H-pyrazole+propanal→this compound
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
3-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)propan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur at the pyrazole ring or the hydroxyl group, using reagents such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. Detailed studies are required to elucidate the exact molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1H-pyrazol-5-ol
- 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
- 4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)
Uniqueness
3-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)propan-1-ol is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H16N2O |
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Molecular Weight |
168.24 g/mol |
IUPAC Name |
3-(5-ethyl-2-methylpyrazol-3-yl)propan-1-ol |
InChI |
InChI=1S/C9H16N2O/c1-3-8-7-9(5-4-6-12)11(2)10-8/h7,12H,3-6H2,1-2H3 |
InChI Key |
DXRBGYNMTWTHGG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=C1)CCCO)C |
Origin of Product |
United States |
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